3,3'-Dimethyloxacarbocyanine iodide
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Overview
Description
3,3’-Dimethyloxacarbocyanine iodide: is a cyanine dye known for its vibrant fluorescence properties. It is widely used in various scientific research fields due to its ability to interact with biological membranes and other cellular structures. The compound has the chemical formula C19H17IN2O2 and a molecular weight of 432.25 g/mol .
Mechanism of Action
Target of Action
3,3’-Dimethyloxacarbocyanine iodide, also known as DTXSID90931076, is primarily used to stain mitochondria and endoplasmic reticulum in animal and plant cells . It acts as a microviscosity probe for micelles and microemulsions .
Mode of Action
The compound is a cyanine-based dye that interacts with its targets (mitochondria and endoplasmic reticulum) through a process known as photosensitization . This interaction results in the staining of these organelles, allowing for their visualization under a microscope .
Result of Action
The primary result of the action of 3,3’-Dimethyloxacarbocyanine iodide is the staining of mitochondria and endoplasmic reticulum, which allows for their visualization under a microscope . This can be particularly useful in research and diagnostic settings.
Biochemical Analysis
Biochemical Properties
It is known to be a microviscosity probe for micelles and microemulsions
Cellular Effects
It is known to be used in the photosensitization of mitochondria and endoplasmic reticulum in animal and plant cells . This suggests that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dimethyloxacarbocyanine iodide typically involves the condensation of 3-methyl-2-benzoxazolinone with 3-methyl-2-benzoxazolium iodide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of 3,3’-Dimethyloxacarbocyanine iodide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Dimethyloxacarbocyanine iodide primarily undergoes photochemical reactions due to its cyanine dye nature. It can participate in photoisomerization and thermal back-isomerization reactions .
Common Reagents and Conditions:
Photoisomerization: This reaction occurs under light exposure, where the dye absorbs photons and undergoes a structural change.
Thermal Back-Isomerization: This reaction occurs when the compound reverts to its original structure upon heating.
Major Products Formed: The major products formed from these reactions are the isomeric forms of the dye, which can have different fluorescence properties .
Scientific Research Applications
Chemistry: 3,3’-Dimethyloxacarbocyanine iodide is used as a fluorescent probe in various chemical assays. Its ability to emit light upon excitation makes it valuable for studying molecular interactions and reaction kinetics .
Biology: In biological research, this compound is used to stain cellular membranes and organelles. It helps in visualizing and tracking cellular processes using fluorescence microscopy .
Medicine: The dye is employed in medical diagnostics, particularly in flow cytometry, to label and identify specific cell populations. It is also used in imaging techniques to study cellular and tissue structures .
Industry: In industrial applications, 3,3’-Dimethyloxacarbocyanine iodide is used in the development of fluorescent dyes and pigments. It is also utilized in the manufacturing of optical devices and sensors .
Comparison with Similar Compounds
- 3,3’-Diethyloxacarbocyanine iodide
- 3,3’-Dipropylthiacarbocyanine iodide
- 3,3’-Diethylthiacyanine iodide
- 3,3’-Dihexyloxacarbocyanine iodide
Comparison: 3,3’-Dimethyloxacarbocyanine iodide is unique due to its specific fluorescence properties and its ability to integrate into cellular membranes. Compared to its analogs, such as 3,3’-Diethyloxacarbocyanine iodide, it has a different alkyl chain length, which can affect its solubility and interaction with biological membranes. The variations in the alkyl chains of these compounds lead to differences in their photophysical properties and applications .
Properties
CAS No. |
14134-79-3 |
---|---|
Molecular Formula |
C19H17IN2O2 |
Molecular Weight |
432.3 g/mol |
IUPAC Name |
(2E)-3-methyl-2-[(E)-3-(3-methyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C19H17N2O2.HI/c1-20-14-8-3-5-10-16(14)22-18(20)12-7-13-19-21(2)15-9-4-6-11-17(15)23-19;/h3-13H,1-2H3;1H/q+1;/p-1 |
InChI Key |
PXGXZGVGEDLSMW-UHFFFAOYSA-M |
SMILES |
CN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)C.[I-] |
Isomeric SMILES |
CN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)C.[I-] |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)C.[I-] |
14134-79-3 | |
Pictograms |
Irritant |
Synonyms |
cyanine dye 1 cyanine dye 1chloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the interaction strength between a donor and 3,3'-Dimethyloxacarbocyanine iodide (acceptor) affect energy transfer at high donor concentrations?
A: Research suggests that a strong interaction between the donor and DMOCI can overshadow the effects of energy migration and diffusion at high donor concentrations []. This is because the strong donor-acceptor interaction facilitates efficient direct energy transfer, even when donor molecules are in close proximity. In contrast, weaker interactions might require energy migration between donor molecules before reaching the acceptor, making the process more susceptible to concentration effects.
Q2: Can the efficiency of energy transfer to this compound be controlled, and if so, how?
A: Studies show that the efficiency of energy transfer to DMOCI can be modulated by adjusting the acceptor concentration []. Increasing the concentration of DMOCI leads to a higher probability of donor-acceptor interaction, thereby enhancing the overall energy transfer efficiency. This controllability makes DMOCI a valuable tool for investigating energy transfer processes and optimizing FRET-based applications.
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